molecular formula C15H12N2O2 B13944393 2-Acridinecarboxylic acid, 9-amino-, methyl ester CAS No. 64046-78-2

2-Acridinecarboxylic acid, 9-amino-, methyl ester

Cat. No.: B13944393
CAS No.: 64046-78-2
M. Wt: 252.27 g/mol
InChI Key: LHERLWVEBQULCM-UHFFFAOYSA-N
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Description

2-Acridinecarboxylic acid, 9-amino-, methyl ester is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.268. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of acridine, a heterocyclic organic compound that exhibits significant biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acridinecarboxylic acid, 9-amino-, methyl ester typically involves the esterification of 9-amino-2-acridinecarboxylic acid. One common method includes the reaction of the acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and high yields .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, often scaled up to accommodate larger quantities. The use of efficient reagents and optimized reaction conditions ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Acridinecarboxylic acid, 9-amino-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Acridinecarboxylic acid, 9-amino-, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acridinecarboxylic acid, 9-amino-, methyl ester involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to potential anticancer effects. The compound may also interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Uniqueness: 2-Acridinecarboxylic acid, 9-amino-, methyl ester is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in scientific research .

Properties

CAS No.

64046-78-2

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

methyl 9-aminoacridine-2-carboxylate

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)17-13/h2-8H,1H3,(H2,16,17)

InChI Key

LHERLWVEBQULCM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C3=CC=CC=C3N=C2C=C1)N

Origin of Product

United States

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